3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group in organic chemistry that can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the tert-butyl group, and the nitro group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The nitro group is often involved in redox reactions, and the carboxylic acid group can participate in various reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The tert-butyl group could influence the compound’s solubility in different solvents .Scientific Research Applications
Study
"Odor detection of mixtures of homologous carboxylic acids and coffee aroma compounds by humans."Insights: This study explored the detection probabilities and interaction patterns among homologous carboxylic acids when mixed with compounds differing in structure and odor, such as (3-methyl-3-sulfanylbutyl) acetate. The findings indicated that carbon-chain length influences not only the interaction among carboxylic acids but also their interaction with unrelated compounds, affecting odor detection and perception in humans (Miyazawa et al., 2009).
Environmental Exposure and Health Impact
Study
"Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross-sectional study."Insights: This research investigated the environmental exposure of preschool children in South Australia to organophosphorus (OP) and pyrethroid (PYR) compounds, which are developmental neurotoxicants. The study found widespread chronic exposure to these compounds, indicating a need for public health policies on the regulation and use of such chemicals (Babina et al., 2012).
Biomonitoring and Toxicokinetics
Study
"Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage."Insights: This research provided insights into the human metabolism and excretion kinetics of lysmeral, a commonly used synthetic fragrance. It identified suitable biomarkers of exposure and established basic toxicokinetic data after defined, experimental exposure, which can be crucial for biomonitoring and evaluating human exposure to fragrances and related compounds (Scherer et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-methyl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)7-5(12(15)16)6(8(13)14)11(4)10-7/h1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAIXZQSATZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid |
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